Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
CAS No.: 477864-40-7
Cat. No.: VC2676219
Molecular Formula: C16H18N2O6S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477864-40-7 |
|---|---|
| Molecular Formula | C16H18N2O6S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 2-[4-hydroxy-2-oxo-1-[2-(4-sulfamoylphenyl)ethyl]pyridin-3-yl]acetate |
| Standard InChI | InChI=1S/C16H18N2O6S/c1-24-15(20)10-13-14(19)7-9-18(16(13)21)8-6-11-2-4-12(5-3-11)25(17,22)23/h2-5,7,9,19H,6,8,10H2,1H3,(H2,17,22,23) |
| Standard InChI Key | NFWRONQQUZEAKS-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=C(C=C2)S(=O)(=O)N)O |
| Canonical SMILES | COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=C(C=C2)S(=O)(=O)N)O |
Introduction
Structural Characteristics
The molecular structure of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate encompasses several key structural elements that contribute to its chemical behavior and potential biological activity. The compound centers around a 3-pyridinyl core with specific substitutions that define its chemical identity and reactivity profile. These substitutions include a 4-hydroxy group, a 2-oxo group (making it a dihydropyridinone), and a methyl acetate group at position 3.
A defining structural feature is the 1-[4-(aminosulfonyl)phenethyl] substituent, which connects a phenyl ring bearing an aminosulfonyl (sulfamoyl) group to the nitrogen of the pyridine ring via a two-carbon ethyl bridge. This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and electrostatic interaction points, which are critical for drug-receptor interactions in biological systems.
The presence of the aminosulfonyl group is particularly noteworthy, as sulfonamides have historical significance in medicinal chemistry as the first class of synthetic antibacterial agents and continue to be important pharmacophores in modern drug design. Additionally, the methyl acetate moiety provides a potential site for enzymatic cleavage, which could be relevant for prodrug applications or metabolic considerations in drug development scenarios.
The structural complexity of this compound suggests it may interact with biological systems in sophisticated ways, potentially engaging with multiple binding sites or exhibiting polypharmacology, which has become an increasingly important consideration in modern drug discovery efforts.
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate provide crucial insights into its behavior in various environments including biological systems. Based on available data, both experimentally determined and computationally predicted properties offer valuable information for understanding its potential applications.
Table 1: Physical and Chemical Properties of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C16H18N2O6S | Analytical confirmation |
| Molecular Weight | 366.4 g/mol | Calculated |
| Density | 1.418±0.06 g/cm³ | Predicted |
| Boiling Point | 614.5±65.0 °C | Predicted |
| pKa | 4.50±1.00 | Predicted |
The compound's relatively high predicted boiling point of 614.5±65.0 °C suggests strong intermolecular forces, which is consistent with a molecule containing multiple hydrogen bond donors and acceptors . This property has implications for its stability and handling in laboratory and manufacturing settings, as well as potential formulation considerations for pharmaceutical applications.
The predicted pKa value of 4.50±1.00 indicates that the compound possesses weakly acidic properties, likely attributed to the hydroxyl group on the pyridine ring . This acidity profile influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with target proteins—all critical factors in drug development.
The presence of both polar groups (hydroxyl, carbonyl, sulfonamide) and non-polar regions (aromatic rings, ethyl linker) contributes to the compound's amphiphilic character. This balanced polarity profile is often desirable in drug molecules as it can facilitate both aqueous solubility for administration and lipid solubility for membrane permeation, addressing the fundamental challenge of drug delivery in pharmaceutical sciences.
Applications in Medicinal Chemistry and Drug Development
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate demonstrates potential significance in medicinal chemistry and drug development, primarily due to its structural features that suggest possible kinase inhibitory activity. The growing importance of kinase inhibitors in modern therapeutics provides a compelling context for continued investigation of this compound.
The structural complexity of this molecule, featuring multiple functional groups and potential pharmacophores, positions it as an excellent candidate for structure-activity relationship (SAR) studies. Such studies could involve systematic modifications of different molecular regions to optimize potency, selectivity, and pharmacokinetic properties—a standard approach in contemporary drug discovery.
Table 2: Potential Therapeutic Applications Based on Structural Features
The compound's potential applications in drug development might include:
-
Oncology research: Many kinase inhibitors have found successful applications in cancer therapy by targeting dysregulated signaling pathways that contribute to tumor growth, survival, and metastasis.
-
Anti-inflammatory drug development: The combination of a pyridine core with a sulfonamide group has precedent in anti-inflammatory medications, suggesting potential utility in inflammatory conditions.
-
Metabolic disease research: Certain kinases play crucial roles in metabolic pathways, making their inhibitors potential candidates for conditions such as diabetes and obesity.
-
Neurodegenerative disease targets: Depending on specific kinase affinities and blood-brain barrier permeability, compounds of this class could have applications in neurological conditions with aberrant kinase activity.
The development process for compounds like Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate would typically involve extensive preclinical testing to assess efficacy, toxicity, and pharmacokinetic properties before any consideration for clinical trials. The complex structure presents both opportunities and challenges for drug development, as it provides multiple sites for interaction with biological targets but may also present synthetic and formulation challenges.
Analytical Methods for Characterization
The comprehensive characterization of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate requires sophisticated analytical techniques to confirm its identity, assess its purity, and evaluate its physical and chemical properties. Based on standard practices in pharmaceutical analysis, several complementary methods would be appropriate for this compound's thorough characterization.
Spectroscopic methods play a fundamental role in structural elucidation and include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would provide detailed information about the molecular structure, confirming the presence and positions of various functional groups. Two-dimensional techniques such as COSY, HSQC, and HMBC would be valuable for complete structure assignment, particularly for resolving complex coupling patterns in this multi-ring system.
-
Infrared (IR) Spectroscopy: This technique would help identify key functional groups, including the carbonyl (C=O) stretching of the ester and pyridinone, N-H stretching of the sulfonamide, and O-H stretching of the hydroxyl group, providing further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination and could provide fragmentation patterns characteristic of the compound's structural features, offering additional structural insights.
Chromatographic techniques essential for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): This would serve as the primary method for purity determination, potentially coupled with UV detection at wavelengths corresponding to the compound's chromophores. HPLC methods would need validation for parameters including linearity, precision, accuracy, and limits of detection and quantification.
-
Thin-Layer Chromatography (TLC): This could function as a rapid screening method during synthesis and purification, providing a simple visual assessment of reaction progress and purity.
-
Ultra-Performance Liquid Chromatography (UPLC): For enhanced separation efficiency and faster analysis, particularly when coupled with mass spectrometry for structure confirmation, this technique offers advantages for complex molecules like the one under discussion.
The combination of these analytical methods provides comprehensive characterization of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate, ensuring its identity, purity, and structural integrity for research applications. This multi-technique approach is essential for establishing the foundation of structure-activity relationship studies and ensuring reproducibility in biological evaluations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume